molecular formula C29H28ClNO2 B126219 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol CAS No. 142569-70-8

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Cat. No.: B126219
CAS No.: 142569-70-8
M. Wt: 458 g/mol
InChI Key: ZSHIDKYITZZTLA-MGUPHCMFSA-N
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Description

Properties

IUPAC Name

(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-FCPABOFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287930-77-2, 142569-70-8
Record name 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Montelukast alcohol
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Record name (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol
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Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONTELUKAST ALCOHOL
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Biological Activity

The compound 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol is a complex organic molecule with significant pharmaceutical implications, particularly as an intermediate in the synthesis of the leukotriene receptor antagonist Montelukast. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C31H32ClNO4
  • Molecular Weight : 518.043 g/mol
  • CAS Number : 184764-20-3
  • IUPAC Name : 2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1-(methoxymethoxy)propan-2-ol

The biological activity of this compound is primarily associated with its role in inhibiting leukotriene synthesis, which is crucial in the pathophysiology of asthma and allergic reactions. The 7-chloroquinoline moiety contributes to its interaction with biological targets, enhancing its efficacy as a therapeutic agent.

Key Mechanisms:

  • Leukotriene Receptor Antagonism : It blocks the action of leukotrienes, thereby reducing bronchoconstriction and inflammation.
  • Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress.

Pharmacological Effects

  • Anti-inflammatory Effects : Studies indicate that the compound significantly reduces inflammatory markers in vitro and in vivo models.
  • Bronchodilation : It has been shown to improve airflow in asthmatic models by relaxing bronchial smooth muscles.

Case Studies

  • Asthma Management : In clinical trials involving Montelukast, the active metabolite demonstrated a reduction in asthma attacks and improved lung function in patients.
    Study ReferencePopulationOutcome
    Asthmatic patients (n=200)30% reduction in asthma exacerbations
    Seasonal allergy sufferers (n=150)Significant symptom relief compared to placebo
  • Toxicity Assessment : Toxicological studies have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects.

Comparative Analysis with Related Compounds

Compound NameMolecular WeightMain Activity
This compound518.043 g/molLeukotriene receptor antagonist
Montelukast586.67 g/molLeukotriene receptor antagonist
Zafirlukast586.67 g/molLeukotriene receptor antagonist

Scientific Research Applications

Applications in Scientific Research and Industry

  • Pharmaceutical Intermediate :
    • This compound serves as an intermediate in the synthesis of Montelukast, which is used for treating asthma and allergic conditions. The synthesis involves the reaction of this compound with other reagents to produce active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against leukotriene receptors .
  • Research on Anticancer Properties :
    • Preliminary studies have suggested that derivatives of quinoline, including compounds like 7-chloroquinoline, may exhibit anticancer properties. The structural characteristics of 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol could potentially enhance its efficacy as a chemotherapeutic agent .
  • Biochemical Studies :
    • The compound's ability to interact with biological systems makes it a candidate for studying enzyme inhibition and receptor binding. Its structural analogs are often used in drug design to explore new therapeutic pathways, especially in targeting specific cellular receptors involved in inflammatory responses .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
WIPO Patent WO2014001860Synthesis ProcessDescribes a method for synthesizing Montelukast sodium using this compound as a key intermediate, highlighting its importance in pharmaceutical manufacturing .
PubChem DatabaseSafety ProfileProvides safety data indicating that the compound is an irritant, necessitating careful handling in laboratory settings .
Actylis Product InformationPharmaceutical UseConfirms the role of this compound as a pharmaceutical intermediate, emphasizing its significance in drug formulation processes .

Comparison with Similar Compounds

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Role
Target Compound 142569-70-8 C29H28ClNO2 457.99 3(S)-hydroxy, 2-propanol Intermediate
Mesylate Intermediate - C30H30ClNO5S 564.08 (est.) Methanesulfonyloxy Synthesis Precursor
Methyl Benzoate Derivative 142569-69-5 C31H30ClNO4 540.03 Methyl ester Intermediate/Impurity
(3R)-Hydroxy Benzoate (Diastereomer) 150026-72-5 C31H30ClNO4 540.03 3(R)-configuration Impurity
Deuterated Target Compound - C29H22D6ClNO2 464.05 Deuterium substitution Metabolic Standard

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound is synthesized via multi-step reactions involving key intermediates such as quinoline derivatives and propanol precursors. A typical route includes:

  • Condensation : Reacting 7-chloro-2-quinolinecarbaldehyde with styrenylphenyl derivatives under basic conditions (e.g., NaOH in ethanol/DMF mixtures) to form ethenyl linkages .
  • Stereoselective reduction : Using chiral catalysts or enzymatic methods to achieve the (S)-configuration at the 3-hydroxypropyl group .
  • Purification : Crystallization from ethanol or methanol to obtain off-white to white crystalline powders with ≥99% purity .

Q. How is the stereochemistry (S-configuration) at the 3-position confirmed?

Chiral purity (≥99%) is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. X-ray crystallography may also resolve absolute configuration, particularly for intermediates in montelukast synthesis pathways .

Q. What analytical techniques are used to determine purity and structural integrity?

  • HPLC-MS : Quantifies purity and identifies impurities (e.g., methyl ester derivatives, CAS 181139-72-0) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms the ethenyl group (δ 6.5–7.5 ppm) and hydroxypropyl moiety (δ 1.5–2.5 ppm) .
  • FT-IR : Detects hydroxyl (3200–3600 cm⁻¹) and quinolinyl C=N (1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can degradation of organic compounds during prolonged experiments be mitigated?

Organic degradation (e.g., in wastewater matrices) is minimized by:

  • Temperature control : Continuous cooling (4°C) to reduce thermal degradation rates .
  • Stabilizers : Adding antioxidants (e.g., BHT) or inert atmosphere (N₂) during storage .

Q. What computational approaches predict physicochemical properties of this compound?

QSQN technology (Quantum Chemistry, Statistical Thermodynamics, QSPR, Neural Networks) models properties like solubility and logP. For example:

  • LogP prediction : Estimated at 3.8 ± 0.2 using fragment-based methods .
  • Solubility : ~0.5 mg/mL in DMSO, validated via molecular dynamics simulations .

Q. How are reaction conditions optimized to minimize by-products in multi-step synthesis?

  • Catalyst screening : TBTU/Et₃N in DCM improves coupling efficiency (yield >85%) .
  • Temperature gradients : Stepwise heating (0°C → rt) reduces side reactions during hydrazine-mediated cyclization .
  • By-product analysis : LC-MS monitors intermediates like 3-phenylpropene (CAS 122-97-4) to adjust stoichiometry .

Key Research Challenges

  • Sample Variability : Limited initial samples (n=8) in HSI studies reduce generalizability; scale to >50 mixtures for robust datasets .
  • Stereochemical Contamination : Trace (R)-isomers require stringent chiral chromatography (e.g., Chiralcel OD-H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Reactant of Route 2
Reactant of Route 2
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

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